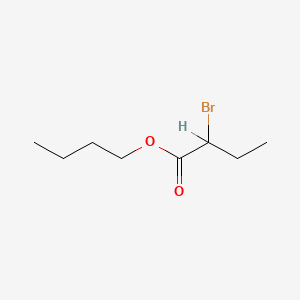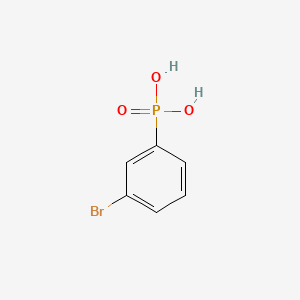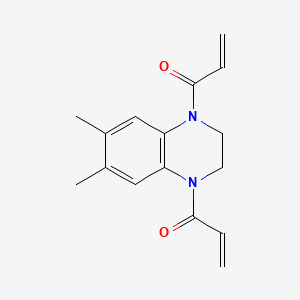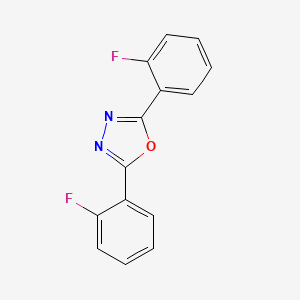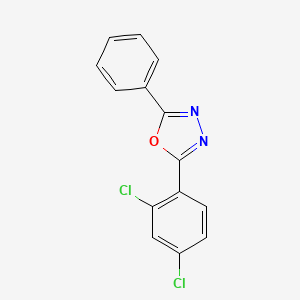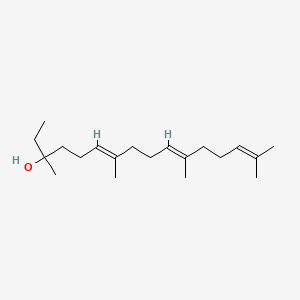
Pseudo phytol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudo phytol is a naturally occurring diterpene alcohol that is structurally similar to phytol. It is found in various essential oils and is a component of chlorophyll. This compound is known for its potential biological activities, including anti-inflammatory and metabolic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pseudo phytol can be synthesized through several methods. One common approach involves the hydrogenation of phytol under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources such as chlorophyll-containing plants. The extraction process involves the use of solvents like hexane or ethanol to isolate the compound from plant material. The crude extract is then purified using techniques such as distillation or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pseudo phytol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of this compound can yield saturated alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as pseudo phytal, pseudo phytaldehyde, and pseudo phytanoic acid .
Applications De Recherche Scientifique
Pseudo phytol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pseudo phytol involves its interaction with various molecular targets and pathways. It has been shown to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phytol: A closely related compound with similar structure and properties.
Farnesol: Another diterpene alcohol with comparable anti-inflammatory and metabolic effects.
Geranylgeraniol: A diterpene alcohol that also exhibits similar biological activities and is used in various industrial applications.
Uniqueness
Pseudo phytol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate lipid metabolism and exhibit anti-inflammatory effects makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
70851-60-4 |
|---|---|
Formule moléculaire |
C20H36O |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
3,7,11,15-tetramethylhexadeca-6,10,14-trien-3-ol |
InChI |
InChI=1S/C20H36O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h11,13,15,21H,7-10,12,14,16H2,1-6H3 |
Clé InChI |
SAHYANTVORDRQI-UHFFFAOYSA-N |
SMILES |
CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O |
SMILES canonique |
CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


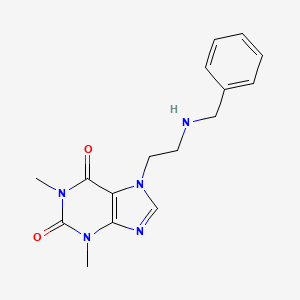


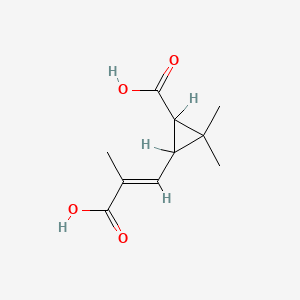
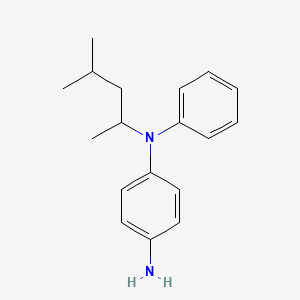
![2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid](/img/structure/B1619635.png)
![N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine](/img/structure/B1619636.png)


